Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate
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Overview
Description
Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused pyrrole-pyrazole ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehydes, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group and other reactive sites on the molecule allow for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and other functional groups on the molecule allow it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate is unique due to its fused pyrrole-pyrazole ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N4O2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
ethyl 5-amino-1-methyl-4H-pyrrolo[3,2-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-3-15-9(14)6-7-5(12-8(6)10)4-11-13(7)2/h4,12H,3,10H2,1-2H3 |
InChI Key |
ZDIDOMRCQFWKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1N(N=C2)C)N |
Origin of Product |
United States |
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